N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]amine
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Overview
Description
N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]amine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzhydryl group attached to the piperazine ring and a dimethoxyphenyl group linked through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]amine typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of benzhydryl chloride with piperazine to form the benzhydryl-piperazine intermediate.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2,5-dimethoxybenzaldehyde under basic conditions to form the final product.
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or piperazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]amine
- **N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(3,5-dimethoxyphenyl)methylidene]amine
- **N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(2,6-dimethoxyphenyl)methylidene]amine
Uniqueness
N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]amine is unique due to the specific positioning of the dimethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
(E)-N-(4-benzhydrylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-30-24-13-14-25(31-2)23(19-24)20-27-29-17-15-28(16-18-29)26(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19-20,26H,15-18H2,1-2H3/b27-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMSQKIUNQPUNZ-NHFJDJAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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